Potent and Selective Human Butyrylcholinesterase (hBuChE) Inhibition vs. NP61
Within its chemotype series, the indolylpiperidine hybrid represented by N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide demonstrated a profound selectivity switch. Whereas the predecessor lead NP61 was a dual AChE/BuChE inhibitor, compounds in this new series, which replaced the tacrine moiety with a benzyl piperidine core, exhibited very potent and selective hBuChE inhibition [1]. This indicates a functional differentiation from dual-targeting analogs.
| Evidence Dimension | Target selectivity and potency shift (series-level data) |
|---|---|
| Target Compound Data | Selective hBuChE inhibition (IC50 values in the nanomolar range for the most potent series members) [1] |
| Comparator Or Baseline | NP61 (dual AChE/BuChE inhibitor) [1] |
| Quantified Difference | Qualitative shift from dual AChE/BuChE activity to potent, selective hBuChE inhibition; potency improved from micromolar to nanomolar range [1] |
| Conditions | In vitro enzymatic assays against human AChE and BuChE [1] |
Why This Matters
For studies focused on the role of BuChE in advanced Alzheimer's disease, a selective inhibitor is critical to avoid off-target AChE interference that would confound results.
- [1] Chierrito TPC, Pedersoli-Mantoani S, Roca C, et al. Chameleon-like behavior of indolylpiperidines in complex with cholinesterases targets: Potent butyrylcholinesterase inhibitors. Eur J Med Chem. 2018;145:431-444. View Source
